molecular formula C60H127O15P3Zr B564061 Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) CAS No. 111053-49-7

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)

Cat. No.: B564061
CAS No.: 111053-49-7
M. Wt: 1272.806
InChI Key: HPUZPJSFPBSCRH-UHFFFAOYSA-N
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Description

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) is a complex organometallic compound with the molecular formula C60H123O15P3Zr.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) typically involves the reaction of zirconium alkoxides with dioctyl phosphate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield zirconium oxide, while substitution reactions can produce a variety of organometallic derivatives .

Scientific Research Applications

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) has several scientific research applications, including:

Mechanism of Action

The mechanism by which Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) exerts its effects involves the interaction of its functional groups with specific molecular targets. The allyloxymethyl and dioctylphosphate groups can interact with various biological molecules, influencing their activity and function. The zirconium center can also participate in catalytic processes, facilitating chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate)
  • Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphonate)
  • Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphite)

Uniqueness

Zirconium (bis-2,2-(allyloxymethyl)butoxide)tris(dioctylphosphate) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over chemical interactions and transformations .

Properties

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butan-1-ol;dioctyl hydrogen phosphate;zirconium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C16H35O4P.C12H22O3.Zr/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;/h3*3-16H2,1-2H3,(H,17,18);4-5,13H,1-2,6-11H2,3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUZPJSFPBSCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCC(CO)(COCC=C)COCC=C.[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H127O15P3Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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